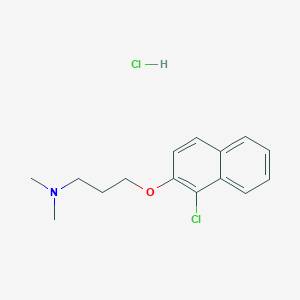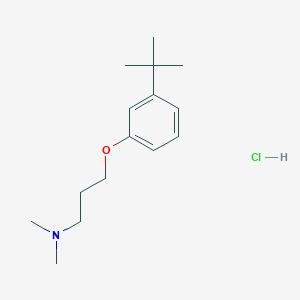![molecular formula C14H21ClN2O3 B4402462 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride](/img/structure/B4402462.png)
1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride
Overview
Description
1-[3-(3-Nitrophenoxy)propyl]piperidine hydrochloride is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring attached to a propyl chain, which is further connected to a nitrophenoxy group. The hydrochloride form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride typically involves a multi-step process:
Condensation Reaction: Piperidine is reacted with 1,3-dihalogen propane in a water-soluble polar aprotic solvent, under the action of an alkali compound, to obtain N-(3-halide propyl) piperidine.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for higher yield and purity. The process involves:
Selection of Solvents: Using water-soluble polar aprotic solvents to enhance reaction efficiency.
Controlled Reaction Conditions: Maintaining specific temperatures and pH levels to ensure maximum yield.
Purification: Employing techniques such as recrystallization and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted derivatives depending on the substituent used.
Reduction: 1-[3-(3-aminophenoxy)propyl]piperidine.
Oxidation: Oxidized derivatives with different functional groups.
Scientific Research Applications
1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-[3-(4-nitrophenoxy)propyl]piperidine hydrochloride
- 1-[3-(3-chlorophenoxy)propyl]piperidine hydrochloride
- 1-[3-(3-methoxyphenoxy)propyl]piperidine hydrochloride
Comparison:
- Structural Differences: The position and type of substituents on the phenoxy group vary among these compounds.
- Unique Properties: 1-[3-(3-Nitrophenoxy)propyl]piperidine;hydrochloride is unique due to its specific nitro group positioning, which may influence its reactivity and biological activity .
Properties
IUPAC Name |
1-[3-(3-nitrophenoxy)propyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3.ClH/c17-16(18)13-6-4-7-14(12-13)19-11-5-10-15-8-2-1-3-9-15;/h4,6-7,12H,1-3,5,8-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQVLALHZIEZRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCOC2=CC=CC(=C2)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B4402382.png)
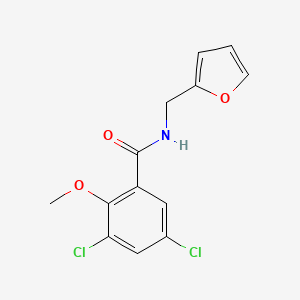
![2-{[4-ethyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B4402390.png)
![2-[4-(acetylamino)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4402400.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B4402403.png)
![1-[3-(1-Chloronaphthalen-2-yl)oxypropyl]-4-methylpiperazine;hydrochloride](/img/structure/B4402413.png)
![1-Methyl-4-[2-(2-propoxyphenoxy)ethyl]piperazine;hydrochloride](/img/structure/B4402417.png)
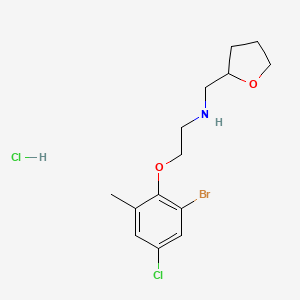
![4-[2-(2,4-Dimethyl-6-prop-2-enylphenoxy)ethyl]morpholine;hydrochloride](/img/structure/B4402439.png)
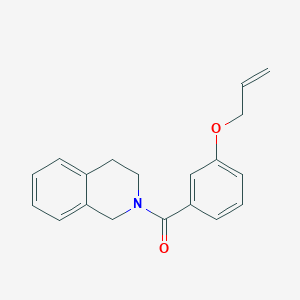
![1-Methyl-4-[4-[3-(trifluoromethyl)phenoxy]butyl]piperazine;hydrochloride](/img/structure/B4402474.png)
